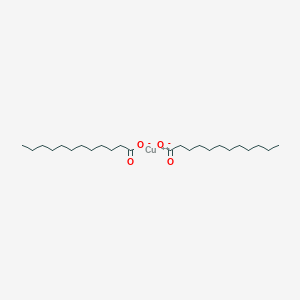

Copper dilaurate

Description

These copper compounds exhibit Lewis acid catalytic behavior, accelerating the reaction between isocyanates and polyols in PU systems. Copper dilaurate, by extension, is hypothesized to function similarly, leveraging the laurate ligand’s lipophilicity to enhance solubility in organic matrices.

The shift toward copper-based catalysts is driven by toxicity concerns associated with DBTL, which is a partial agonist of nuclear receptors PPARγ and RXRα, linked to adipogenesis and inflammatory gene repression . Copper compounds, in contrast, are less toxic and align with regulatory demands for safer industrial chemicals .

Properties

CAS No. |

19179-44-3 |

|---|---|

Molecular Formula |

C12H23CuO2+ |

Molecular Weight |

462.2 g/mol |

IUPAC Name |

copper;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

JDPSPYBMORZJOD-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Catalytic Performance

Table 1: Catalytic Activity of Copper Dilaurate and Analogous Compounds

Key Observations :

- Copper(II) salts (e.g., acetate, sulfate) demonstrate catalytic efficiency comparable to DBTL in PU coatings, with copper acetylacetonate showing superior activation energy reduction (30%) in epoxy systems .

- Metal-β-diketone complexes (Fe, Cu, Cr) outperform DBTL in polyester-based PU synthesis but underperform in polyether systems .

- DBTL remains the benchmark for polyether reactions but faces toxicity-driven phase-outs .

Toxicity and Environmental Impact

Table 2: Toxicity Profile of Selected Catalysts

Key Observations :

- DBTL exhibits significant endocrine-disrupting effects at low concentrations (10 µM), whereas copper compounds show markedly lower toxicity .

Q & A

Q. What are the established methodologies for synthesizing copper dilaurate and verifying its purity in academic research?

this compound is synthesized by reacting copper salts (e.g., copper sulfate or copper acetate) with lauric acid under controlled conditions. A typical protocol involves:

- Dissolving lauric acid in an organic solvent (e.g., dichloromethane or ethanol).

- Adding a stoichiometric amount of copper salt (e.g., CuSO₄·5H₂O) with continuous stirring.

- Maintaining a temperature of 60–80°C for 2–4 hours to ensure complete complexation.

- Purifying the product via recrystallization or column chromatography. Characterization requires FTIR (to confirm carboxylate-Cu bonds at ~1540–1650 cm⁻¹), elemental analysis (to verify C, H, and Cu content), and NMR (for structural validation). Purity is assessed using HPLC or TLC .

Q. What are the standard catalytic applications of this compound in polymer chemistry?

this compound is emerging as a safer alternative to toxic tin-based catalysts (e.g., dibutyltin dilaurate, DBTL) in polyurethane (PU) synthesis. Key applications include:

- Crosslinking reactions : Catalyzing the reaction between polyols and isocyanates to form PU coatings.

- Kinetic modulation : Adjusting pot life and curing time by varying catalyst concentration (e.g., 0.1–0.5 wt%). Comparative studies show this compound achieves comparable reaction rates to DBTL while reducing toxicity risks. Experimental validation involves measuring gelation time and solvent resistance post-curing .

Advanced Research Questions

Q. How can researchers design experiments to compare the catalytic efficiency of this compound with traditional tin catalysts?

A robust experimental design includes:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track NCO (isocyanate) consumption rates.

- Pot life analysis : Measure the time until viscosity exceeds 5000 cP under standardized conditions.

- Performance metrics : Compare mechanical properties (e.g., tensile strength, hardness) of cured PU films using ASTM standards. For example, reports that this compound reduced pot life by 30% compared to DBTL while improving solvent resistance by 15% .

Q. How should researchers address contradictory data on copper leaching during catalytic cycles?

Discrepancies in leaching data often arise from differences in reaction media (aqueous vs. non-polar solvents) or analytical methods. To resolve these:

- Employ ICP-MS or XPS to quantify copper content in post-reaction mixtures.

- Conduct computational studies (DFT) to model copper-ligand stability under varying pH and temperature.

- Compare leaching in homogeneous vs. heterogeneous systems; suggests this compound may act heterogeneously, reducing leaching .

Q. What mechanistic insights explain this compound’s catalytic activity in polyurethane formation?

Proposed mechanisms include:

- Lewis acid activation : Copper coordinates with isocyanate groups, polarizing the C=O bond and accelerating nucleophilic attack by polyols.

- In-situ formation of active species : this compound may decompose under reaction conditions to generate Cu⁺/Cu²⁺ intermediates. Experimental validation involves EXAFS to study local copper coordination and kinetic isotope effects to identify rate-determining steps .

Methodological Best Practices

- Literature Review : Use keyword combinations (e.g., "this compound catalysis," "non-toxic PU catalysts") in Google Scholar and PubMed, filtering for studies post-2020 to ensure relevance .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical analyses in supplementary materials .

- Ethical Compliance : Adhere to restricted substance lists (e.g., ≤0.1% tin content in coatings) when publishing industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.